Bienvenue dans la boutique en ligne BenchChem!

H-Cyclopentyl-Gly-OH

Peptide Synthesis Chiral Building Blocks Enantiomeric Purity

Procure (2S)-2-amino-2-cyclopentylacetic acid with verified optical purity ([α]20D = +14°). This chiral building block introduces conformational rigidity in SPPS, enabling stable β-turn conformations unattainable with linear alkyl glycine analogs. Essential for angiotensin II antagonist programs, where substitution at position 5 yields prolonged hypotensive activity with minimal transient agonism. Unlike racemic or D-enantiomer forms, the L-isomer ensures reproducible bioactivity. Available in Fmoc-protected form for seamless SPPS integration.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
CAS No. 2521-84-8
Cat. No. B555390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Cyclopentyl-Gly-OH
CAS2521-84-8
SynonymsL-Cyclopentylglycine; 2521-84-8; (s)-2-amino-2-cyclopentylaceticacid; 2-Cyclopentyl-L-glycine; l-beta-cyclopentylglycine; H-L-CPG-OH; (s)-amino-cyclopentyl-aceticacid; (2s)-amino(cyclopentyl)ethanoicacid; AmbotzHAA1076; h-gly(cyclopentyl)-oh; GLY(CYCLOPENTYL)-OH; SCHEMBL1053865; CTK1A1726; (S)-2-CYCLOPENTYLGLYCINE; L-|A-AminocyclopentaneaceticAcid; MolPort-000-000-943; XBPKRVHTESHFAA-LURJTMIESA-N; ZINC2042759; (S)-|A-AminocyclopentaneaceticAcid; AKOS016842806; (|AS)-|A-AminocyclopentaneaceticAcid; AB15910; AC-5887; RP00157; (2S)-2-amino-2-cyclopentyl-aceticacid
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(C(=O)O)N
InChIInChI=1S/C7H13NO2/c8-6(7(9)10)5-3-1-2-4-5/h5-6H,1-4,8H2,(H,9,10)/t6-/m0/s1
InChIKeyXBPKRVHTESHFAA-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-2-Amino-2-cyclopentylacetic Acid (CAS 2521-84-8) – Chiral Non-Natural Amino Acid Building Block for Peptide Synthesis and Angiotensin II Antagonists


(2S)-2-Amino-2-cyclopentylacetic acid, also known as L-cyclopentylglycine, is a chiral, non-proteinogenic amino acid derivative with a cyclopentyl side chain. This compound is widely utilized as a valuable building block in solid-phase peptide synthesis (SPPS) and pharmaceutical development due to its unique steric and conformational properties. It serves as a key intermediate in the synthesis of angiotensin II antagonists and is employed to introduce structural rigidity and enhance metabolic stability in peptidomimetics [1].

Procurement Risk: Why Substituting (2S)-2-Amino-2-cyclopentylacetic Acid with Racemic or D-Enantiomer Compromises Peptide Activity and Synthesis Reproducibility


The stereochemical configuration of (2S)-2-amino-2-cyclopentylacetic acid is critical for its biological function and synthetic utility. The (2S)-enantiomer exhibits distinct optical rotation ([α]20D = +14 ± 1° in 1N HCl) , whereas the (2R)-enantiomer displays opposite rotation, and racemic mixtures show no net rotation. In peptide-based angiotensin II antagonists, replacement of the natural L-isoleucine with L-cyclopentylglycine yields compounds with prolonged hypotensive activity and reduced temporary agonism [1], a profile not achievable with the D-enantiomer or racemic form. Generic substitution with lower optical purity or incorrect stereochemistry directly impacts pharmacological efficacy and synthetic reproducibility, making procurement of enantiomerically pure (2S)-form essential for research and development applications.

Quantitative Differentiation of (2S)-2-Amino-2-cyclopentylacetic Acid Against Key Comparators


Stereochemical Purity: Enantiomer-Specific Optical Rotation Differentiates (2S)-Form from Racemic and (2R)-Counterparts

The (2S)-enantiomer of 2-amino-2-cyclopentylacetic acid exhibits a specific optical rotation of [α]20D = +14 ± 1° (c=1 in 1N HCl) . In contrast, the (2R)-enantiomer (CAS 2521-86-0) rotates plane-polarized light in the opposite direction, and racemic mixtures (e.g., CAS 933-95-9) show no net rotation. This quantifiable stereochemical property ensures procurement of the correct enantiomer for structure-activity relationship (SAR) studies and peptide synthesis, where stereochemistry directly dictates biological activity and conformational outcomes.

Peptide Synthesis Chiral Building Blocks Enantiomeric Purity

Asymmetric Synthesis Efficiency: 84% Yield for L-Cyclopentylglycine via Diastereoselective Alkylation

A highly stereoselective alkylation of a glycine enolate equivalent derived from benzyl (2R,3S)-(−)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate with cyclopentyl iodide afforded the anti-α-monosubstituted product in 60% yield. Subsequent catalytic hydrogenolysis over PdCl₂ cleaved the auxiliary ring system to yield L-cyclopentylglycine in 84% yield [1]. This two-step sequence provides an efficient, scalable route to enantiomerically pure (2S)-2-amino-2-cyclopentylacetic acid, contrasting with alternative SN2 displacement methods that often require epimerization steps and yield lower optical purity [1].

Asymmetric Synthesis Chiral Auxiliary Process Chemistry

Angiotensin II Antagonism: L-Cyclopentylglycine-Containing Octapeptides Exhibit Prolonged Hypotensive Activity and Reduced Agonism vs. Isoleucine Analogs

Incorporation of L-cyclopentylglycine (Cpg) at position 5 of octapeptide angiotensin II (AII) analogues, in place of the natural isoleucine residue, yields compounds with significantly improved pharmacological profiles. According to US Patent 4672054, Cpg-containing analogues demonstrate 'remarkable, prolonged hypotensive activity, the most potent aldosterone release inhibiting activity of the hitherto known antagonists, and a low temporary agonistic activity' [1]. In contrast, the prior art analogue [Sar¹,Thr(OMe)⁸]-AII induced an initial 1.7–2.0 kPa (13–15 mmHg) blood pressure increase in vivo due to temporary agonism [1]. The Cpg substitution thus mitigates the undesirable transient agonistic effect while enhancing antagonistic potency and duration.

Angiotensin II Antagonists Peptidomimetics Cardiovascular Research

Conformational Rigidity: L-Cyclopentylglycine Induces Distinct β-Turn Conformations in Bradykinin Antagonists vs. Linear Sequences

In a bradykinin antagonist peptide containing two consecutive L-cyclopentylglycine residues (sequence: D-Arg-Arg-Pro-Hyp-Gly-Thi-D-Ser-D-Cpg-Cpg-Arg), circular dichroism (CD) and NMR studies revealed that the presence of Cpg promotes the formation of a stable type VIa β-turn conformation in aqueous trifluoroethanol solutions [1]. The CD difference spectra in TFE/H₂O mixtures showed a marked conformational shift beyond 80% TFE, indicative of a well-defined β-bend. In contrast, the native bradykinin peptide (lacking Cpg) adopts a predominantly extended all-trans conformation under identical conditions [1]. This conformational constraint is a direct consequence of the bulky cyclopentyl side chain and is essential for enhancing receptor binding affinity and metabolic stability.

Peptide Conformation β-Turn Induction CD Spectroscopy

High-Value Application Scenarios for (2S)-2-Amino-2-cyclopentylacetic Acid Based on Quantified Differentiation Evidence


Solid-Phase Peptide Synthesis (SPPS) of Conformationally Constrained Peptidomimetics

The (2S)-2-amino-2-cyclopentylacetic acid building block is optimally suited for SPPS of peptides requiring enhanced conformational rigidity and proteolytic stability. Its incorporation, as demonstrated in bradykinin antagonist studies, induces stable β-turn conformations [1] that are not achievable with linear alkyl glycine analogs. Procurement of the enantiomerically pure L-form, verified by specific optical rotation , ensures reproducible folding and bioactivity in synthesized peptides.

Development of Next-Generation Angiotensin II Receptor Antagonists with Reduced Temporary Agonism

For cardiovascular drug discovery programs targeting angiotensin II receptors, (2S)-2-amino-2-cyclopentylglycine offers a validated strategy to replace natural isoleucine at position 5 of octapeptide antagonists. This substitution yields compounds with prolonged hypotensive activity and minimal transient agonistic pressor effects [2], a key safety advantage over earlier antagonists. The compound's availability in Fmoc-protected form further streamlines incorporation into peptide sequences via standard SPPS protocols [1].

Asymmetric Synthesis of Non-Natural Amino Acid Libraries for SAR Studies

The efficient asymmetric synthesis route yielding L-cyclopentylglycine in 84% overall yield [3] provides a scalable and cost-effective entry to this chiral building block. This high-yielding methodology supports the production of gram-to-kilogram quantities for generating diverse peptide libraries. Researchers can confidently source the (2S)-enantiomer for structure-activity relationship (SAR) explorations, knowing that its stereochemical integrity is maintained throughout synthesis and storage .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-Cyclopentyl-Gly-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.